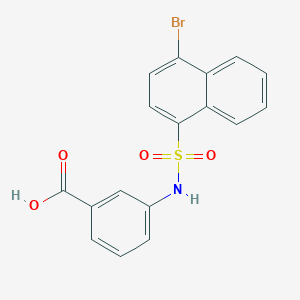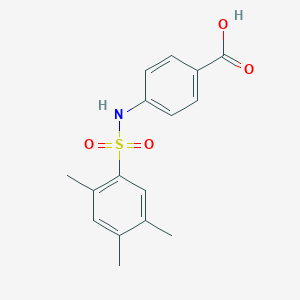
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. EPM has been shown to induce apoptosis in cancer cells by inhibiting CA IX, making it a potential candidate for cancer therapy.
Mecanismo De Acción
EPM inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the cancer cells, which disrupts their pH balance and induces apoptosis.
Biochemical and Physiological Effects:
EPM has been shown to exhibit potent inhibitory activity against CA IX, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent inhibitory activity against CA IX, making it a valuable tool for studying the role of CA IX in cancer cells. However, EPM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the study of EPM. One potential direction is to investigate its effectiveness in combination with other anti-cancer drugs. Another direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of EPM and its potential side effects.
Métodos De Síntesis
EPM can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, where the nucleophilic attack of the amine group on the sulfonyl chloride results in the formation of EPM.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16-8-6-5-7-14(16)17-22(18,19)13-9-10-15(20-3)12(2)11-13/h5-11,17H,4H2,1-3H3 |
Clave InChI |
BHRFCCYRRPUWJS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)





